molecular formula C13H15NS2 B14373903 2-[(2-Methylpent-2-EN-1-YL)sulfanyl]-1,3-benzothiazole CAS No. 89648-80-6

2-[(2-Methylpent-2-EN-1-YL)sulfanyl]-1,3-benzothiazole

Cat. No.: B14373903
CAS No.: 89648-80-6
M. Wt: 249.4 g/mol
InChI Key: DHZJLMYOTJEDSO-UHFFFAOYSA-N
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Description

2-[(2-Methylpent-2-en-1-yl)sulfanyl]-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a sulfanyl group attached to a benzothiazole ring, with a 2-methylpent-2-en-1-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpent-2-en-1-yl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-methylpent-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpent-2-en-1-yl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where electrophiles like halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (chlorine, bromine), nitro groups, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated benzothiazoles, nitrobenzothiazoles.

Scientific Research Applications

2-[(2-Methylpent-2-en-1-yl)sulfanyl]-1,3-benzothiazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpent-2-en-1-yl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylpent-1-en-3-yl)sulfanyl]-1,3-benzothiazole
  • 2-[(2-Methylpent-2-en-1-yl)sulfanyl]-1,3-benzothiazole analogs

Uniqueness

This compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

89648-80-6

Molecular Formula

C13H15NS2

Molecular Weight

249.4 g/mol

IUPAC Name

2-(2-methylpent-2-enylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C13H15NS2/c1-3-6-10(2)9-15-13-14-11-7-4-5-8-12(11)16-13/h4-8H,3,9H2,1-2H3

InChI Key

DHZJLMYOTJEDSO-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)CSC1=NC2=CC=CC=C2S1

Origin of Product

United States

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